2-cyano-N-pentylacetamide
Overview
Description
2-cyano-N-pentylacetamide is an organic compound with the molecular formula C8H14N2O. It is a member of the cyanoacetamide family, which is known for its versatility in synthetic chemistry and its potential biological activities. This compound is characterized by the presence of a cyano group (–CN) and an acetamide group (–CONH2) attached to a pentyl chain.
Mechanism of Action
Target of Action
2-Cyano-N-pentylacetamide is a derivative of cyanoacetamide . Cyanoacetamide derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .
Biochemical Analysis
Biochemical Properties
2-cyano-N-pentylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been shown to alter the expression of genes involved in metabolic pathways . Additionally, it can impact cell signaling by modulating the activity of key signaling proteins, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating enzyme function . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. Additionally, this compound may impact the regulation of metabolic pathways by modulating the activity of key enzymes involved in these processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues . The distribution of this compound can influence its biological activity, as its concentration in specific cellular compartments determines its effectiveness in modulating biochemical reactions .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-pentylacetamide typically involves the reaction of amylamine (pentylamine) with ethyl cyanoacetate. The reaction is carried out under basic conditions, often using sodium ethoxide as a catalyst. The general reaction scheme is as follows:
[ \text{C5H11NH2} + \text{C4H7NO2} \rightarrow \text{C8H14N2O} + \text{EtOH} ]
This reaction can be performed under various conditions, including:
Stirring without solvent at room temperature: This method involves mixing the reactants without any solvent, which can be advantageous for reducing waste and simplifying the purification process.
Stirring without solvent at elevated temperatures: For example, stirring at 70°C for several hours can enhance the reaction rate and yield.
Fusion method: This involves heating the reactants together without any solvent, which can be a more aggressive approach but may lead to higher yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, industrial processes may incorporate more advanced purification techniques, such as crystallization or chromatography, to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-pentylacetamide can undergo various chemical reactions, including:
Condensation reactions: The active hydrogen on the carbon adjacent to the cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Substitution reactions: The cyano group can be substituted with other nucleophiles, such as amines or alcohols, to form a variety of derivatives.
Reduction reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Condensation reactions: Common reagents include aldehydes or ketones, and the reactions are typically carried out in the presence of a base such as sodium ethoxide.
Substitution reactions: Nucleophiles like amines or alcohols are used, often under basic or acidic conditions.
Reduction reactions: Reducing agents like LiAlH4 or catalytic hydrogenation are employed.
Major Products Formed
Condensation reactions: Formation of heterocyclic compounds such as pyrroles or pyrazoles.
Substitution reactions: Formation of substituted cyanoacetamide derivatives.
Reduction reactions: Formation of amine derivatives.
Scientific Research Applications
2-cyano-N-pentylacetamide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-acetamide: Similar structure but with a shorter alkyl chain.
2-cyano-N-ethylacetamide: Similar structure with an ethyl group instead of a pentyl group.
2-cyano-N-propylacetamide: Similar structure with a propyl group.
Uniqueness
2-cyano-N-pentylacetamide is unique due to its longer alkyl chain, which can influence its physical properties and reactivity. The pentyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and increasing its bioavailability .
Properties
IUPAC Name |
2-cyano-N-pentylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-2-3-4-7-10-8(11)5-6-9/h2-5,7H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUJMMLYEYWYAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403544 | |
Record name | 2-cyano-N-pentylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39488-46-5 | |
Record name | 2-cyano-N-pentylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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